molecular formula C11H9ClFNO2S2 B545142 5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide

5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide

Cat. No. B545142
M. Wt: 305.8 g/mol
InChI Key: ZNPLATXSNFHJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TH-4 is a narrow spectrum antimicrobial agent for control of Campylobacter.

Scientific Research Applications

  • Anticonvulsant and Cerebrovasodilatation Activities :

    • A study described the synthesis and anticonvulsant activities of various thiophene-2-sulfonamides, including analogs with chloro and fluoro substituents. One analog, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, exhibited notable anticonvulsant activity and selectively increased cerebral blood flow in animals without significant diuresis (Barnish et al., 1981).
  • Synthetic Strategies :

    • Research focused on the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, utilizing a PMB protection/deprotection strategy. This method allowed for efficient synthesis and high yields, indicating the versatility of thiophene-2-sulfonamide derivatives in chemical synthesis (Williams et al., 2010).
  • Antimicrobial Properties :

    • A series of novel sulfonamides, including derivatives containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, were synthesized and evaluated for antimicrobial activity. Some derivatives demonstrated significant activity against various bacterial strains, including Mycobacterium kansasii (Krátký et al., 2012).
  • Tumor-Associated Isozyme Inhibition :

    • Studies on halogenated sulfonamides for the inhibition of tumor-associated isozyme carbonic anhydrase IX revealed potent inhibitors among both simple aromatic and heterocyclic compounds, suggesting potential applications in antitumor therapies (Ilies et al., 2003).
  • Thromboxane Receptor Antagonism :

    • Research on a scalable synthesis strategy for thromboxane receptor antagonists described the preparation of compounds such as 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, highlighting the utility of thiophene-2-sulfonamides in medicinal chemistry (W. and Mason, 1998).
  • Quantum Mechanical Studies and Light Harvesting Properties :

    • A study investigated the energetically stable conformations of organic compounds, including 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, for potential applications in the design of novel inhibitor molecules and light-harvesting devices (Mary et al., 2019).

properties

Product Name

5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

5-chloro-N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-1-3-9(13)4-2-8/h1-6,14H,7H2

InChI Key

ZNPLATXSNFHJOE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)F

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TH4;  TH 4;  TH-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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